3-[4-(Dimethylamino)phenyl]propanal
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Overview
Description
3-[4-(Dimethylamino)phenyl]propanal is an organic compound with the molecular formula C11H15NO. It is also known by other names such as 4-(Dimethylamino)cinnamaldehyde and p-Dimethylaminocinnamaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanal group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-[4-(Dimethylamino)phenyl]propanoic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-[4-(Dimethylamino)phenyl]propanol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: 3-[4-(Dimethylamino)phenyl]propanoic acid.
Reduction: 3-[4-(Dimethylamino)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]propanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]propanal involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)cinnamaldehyde: Similar structure but with a different functional group arrangement.
3-[4-(Dimethylamino)phenyl]-2-propenal: Another related compound with a similar backbone but different substituents.
Uniqueness
3-[4-(Dimethylamino)phenyl]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanal |
InChI |
InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
GEEZPODDMBXODU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
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